2-(2,2-Dimethoxyethoxy)phenylboronic acid
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Overview
Description
2-(2,2-Dimethoxyethoxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 2-(2,2-dimethoxyethoxy) substituent. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-(2,2-dimethoxyethoxy) substituents under controlled conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
2-(2,2-Dimethoxyethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in the development of sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The boronic acid group can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
Benzeneboronic acid: Another similar compound with a benzene ring and boronic acid group
Uniqueness
2-(2,2-Dimethoxyethoxy)phenylboronic acid is unique due to its 2-(2,2-dimethoxyethoxy) substituent, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C10H15BO5 |
---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
[2-(2,2-dimethoxyethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-6-4-3-5-8(9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 |
InChI Key |
UJNLZKXPROXZFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OCC(OC)OC)(O)O |
Origin of Product |
United States |
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